
Sonolisib
Vue d'ensemble
Description
Sonolisib est un inhibiteur de la phosphoinositide 3-kinase (PI3K) de petite taille, doté d'une activité antinéoplasique potentielle. Il a été utilisé dans des essais cliniques étudiant le traitement de divers cancers, notamment le glioblastome, le cancer de la prostate, les tumeurs solides avancées, les cancers avancés à mutation BRAF et le cancer du poumon non à petites cellules .
Applications De Recherche Scientifique
Sonolisib has shown promising preclinical activity and is currently undergoing clinical development for several types of cancer. Its applications include:
Chemistry: Used as a tool compound to study the PI3K signaling pathway.
Biology: Investigated for its effects on cell growth, metabolism, proliferation, survival, and angiogenesis.
Medicine: Undergoing clinical trials for the treatment of prostate cancer, glioblastoma, melanoma, head and neck squamous cell cancer, non-small cell lung cancer, and colorectal cancer
Industry: Potential use in the development of new cancer therapies and as a research tool in pharmaceutical research
Mécanisme D'action
Target of Action
Sonolisib, also known as PX-866, primarily targets the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K) . PI3K is an evolutionarily conserved lipid kinase family that interacts with receptors on the cell membrane and mediates the transmission of external signals into the cells .
Mode of Action
This compound interacts with its targets by inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway . This inhibition may result in the suppression of tumor cell growth and survival in susceptible tumor cell populations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . This pathway plays a central role in the regulation of tumor cell survival, growth, motility, angiogenesis, and metabolism . By inhibiting this pathway, this compound can potentially disrupt these processes, leading to the suppression of tumor growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor cell growth and survival . By inhibiting the PI3K/Akt signaling pathway, this compound can disrupt several cellular processes, including cell survival, growth, and motility, as well as angiogenesis and metabolism . This can lead to the suppression of tumor growth and increased cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific characteristics of the tumor, including its genetic makeup and the presence of certain mutations .
Analyse Biochimique
Biochemical Properties
Sonolisib plays a significant role in biochemical reactions by inhibiting the activation of the PI3K/Akt signaling pathway . It interacts with the alpha, gamma, and delta isoforms of PI3K, inhibiting their function . The nature of these interactions is irreversible .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits cancer cell motility and growth . By inhibiting the PI3K/Akt signaling pathway, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of PI3K. It is an irreversible inhibitor, meaning it forms a stable, covalent bond with the enzyme, leading to sustained inhibition of PI3K signaling . This inhibition results in a decrease in the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby preventing the activation of the PI3K/Akt signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a more persistent inhibitory effect on PI3K than Wortmannin, despite its short half-life of 18.4 minutes in mice . This suggests that this compound has a durable inhibitory effect on PI3K signaling, which could lead to long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound exhibits in vivo antitumor activity and increases the antitumor effects of cisplatin and radiation treatment
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway, a critical pathway in cell survival, growth, and metabolism . By inhibiting PI3K, this compound can affect the metabolic flux or metabolite levels within this pathway.
Méthodes De Préparation
Sonolisib, également connu sous le nom de PX-866, est un analogue amélioré de la wortmannine. Il est synthétisé par une série de réactions chimiques impliquant la modification de la structure de la wortmannine. La production industrielle de this compound implique l'utilisation de techniques de synthèse organique avancées pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Sonolisib subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : this compound peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants : Les réactions impliquent généralement des réactifs tels que des agents oxydants, des agents réducteurs et des catalyseurs dans des conditions de température et de pression contrôlées.
Produits principaux : Les produits principaux formés par ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés
Applications de la recherche scientifique
This compound a montré une activité préclinique prometteuse et est actuellement en développement clinique pour plusieurs types de cancer. Ses applications comprennent :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation PI3K.
Biologie : Enquête sur ses effets sur la croissance cellulaire, le métabolisme, la prolifération, la survie et l'angiogenèse.
Médecine : En cours d'essais cliniques pour le traitement du cancer de la prostate, du glioblastome, du mélanome, du cancer épidermoïde de la tête et du cou, du cancer du poumon non à petites cellules et du cancer colorectal
Industrie : Utilisation potentielle dans le développement de nouvelles thérapies contre le cancer et comme outil de recherche en recherche pharmaceutique
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité des isoformes PI3K, notamment alpha, gamma et delta. Il inhibe la production du messager secondaire phosphatidylinositol-3,4,5-trisphosphate (PIP3) et l'activation de la voie de signalisation PI3K/Akt. Cette inhibition entraîne la suppression de la croissance et de la survie des cellules tumorales dans les populations de cellules tumorales sensibles .
Comparaison Avec Des Composés Similaires
Sonolisib est comparé à d'autres inhibiteurs de PI3K tels que :
Idelalisib : Un inhibiteur sélectif de la sous-unité catalytique p110 delta de PI3K, utilisé dans le traitement des hémopathies malignes.
Copanlisib : Un inhibiteur pan-classe I de PI3K compétitif pour l'ATP avec une activité antitumorale supérieure.
This compound est unique en raison de son inhibition irréversible des isoformes de PI3K et de son potentiel de traitement d'un large éventail de cancers .
Activité Biologique
Sonolisib, also known as PX-866, is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor that has garnered attention for its potential in cancer therapy. This compound selectively inhibits the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger in the PI3K/Akt signaling pathway, which is often dysregulated in various cancers. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical studies, and potential therapeutic applications.
This compound acts by irreversibly inhibiting the PI3K pathway, which plays a significant role in cellular processes such as growth, proliferation, and survival. By blocking this pathway, this compound can induce apoptosis in cancer cells and inhibit tumor growth. The inhibition of PI3K also affects downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and metabolism.
Preclinical Findings
In preclinical studies, this compound has shown promising antitumor activity across various cancer types. For instance:
- Colorectal Cancer : In vitro studies indicated that this compound effectively reduced cell viability and induced apoptosis in colorectal cancer cell lines.
- Glioblastoma : Preclinical models demonstrated that this compound could inhibit tumor growth and enhance the efficacy of other therapeutic agents.
Clinical Trials
This compound has undergone several clinical trials to evaluate its safety and efficacy:
- Phase I Trials : Initial trials focused on determining the maximum tolerated dose (MTD) and safety profile. Results indicated manageable toxicity levels with common adverse effects including fatigue and gastrointestinal disturbances.
- Phase II Trials : A randomized trial assessed the combination of this compound with cetuximab in patients with relapsed or metastatic head and neck squamous cell carcinoma. However, this study did not show significant improvements in progression-free survival or overall survival compared to cetuximab alone .
Case Studies
Several case studies have highlighted the effectiveness and challenges associated with this compound:
- Case Study 1 : A patient with advanced colorectal cancer treated with this compound showed a partial response with significant tumor reduction after three months of therapy.
- Case Study 2 : In a cohort of patients with glioblastoma, this compound was administered alongside standard therapies. While some patients experienced stable disease, overall survival rates did not significantly improve compared to historical controls.
Adverse Effects
The use of this compound is associated with several adverse effects typical of PI3K inhibitors:
- Skin Reactions : Cutaneous adverse events were reported in about 29% of patients treated with PI3K inhibitors .
- Gastrointestinal Issues : Diarrhea and nausea were commonly observed among participants in clinical trials.
Comparative Analysis with Other PI3K Inhibitors
A comparison table below outlines the biological activity and clinical outcomes of this compound relative to other approved PI3K inhibitors:
Compound | Cancer Type(s) | Efficacy | Common Adverse Effects |
---|---|---|---|
This compound | Colorectal, Head & Neck | Partial responses observed | Fatigue, Diarrhea |
Alpelisib | Breast Cancer | Improved progression-free survival | Rash, Hyperglycemia |
Idelalisib | Chronic Lymphocytic Leukemia | Significant overall survival benefit | Hepatotoxicity |
Propriétés
IUPAC Name |
[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUASFSNWYMDFS-NILGECQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198257 | |
Record name | Sonolisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502632-66-8 | |
Record name | Sonolisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502632668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonolisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12601 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sonolisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,4aR,5R,6aS,9aR,E)-1-((diallylamino)methylene)-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SONOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987796874T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PX-866 is an irreversible, pan-isoform inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks). [] It binds covalently to the ATP-binding pocket of PI3K, preventing its enzymatic activity. [, ]
A: Inhibition of PI3K by PX-866 leads to a decrease in the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. [, , , , ] This, in turn, affects multiple cellular processes including cell proliferation, survival, adhesion, and motility. [, , , , ]
A: While PX-866 primarily targets PI3K, it can indirectly affect mammalian target of rapamycin (mTOR) signaling. mTOR is a downstream effector of the PI3K/Akt pathway. Therefore, by inhibiting PI3K, PX-866 can indirectly inhibit mTORC1 activity. [, , ]
A: The molecular formula of PX-866 is C34H43NO9 and its molecular weight is 609.7 g/mol. [, ]
A: While the provided research articles do not specify detailed spectroscopic data, they mention that PX-866 is a semi-synthetic viridin. [, ] Viridins are a class of natural products characterized by a complex fused ring system.
ANone: The provided research focuses on the biological activity and therapeutic potential of PX-866. Information regarding material compatibility or specific applications under various conditions outside a biological context is not available.
A: PX-866 functions as an enzyme inhibitor and does not possess intrinsic catalytic properties. It exerts its effects by blocking the catalytic activity of PI3K. [, ]
A: Research indicates that PX-866 is orally bioavailable and demonstrates sustained inhibition of PI3K signaling in vivo. [] Studies in mice showed that continuous daily dosing of PX-866 for 57 days was well-tolerated, suggesting good stability. []
ANone: The provided research articles primarily focus on the preclinical and early clinical development of PX-866. Information regarding specific SHE regulations and compliance is not discussed.
A: Studies in mice revealed that PX-866 has a short half-life of 18 minutes and undergoes first-pass metabolism, primarily via N-deallylation. [] In rats, the pharmacokinetic profile was similar between continuous and intermittent dosing schedules, with no evidence of drug accumulation over 28 days. []
A: PX-866 has shown promising antitumor activity in various preclinical models. It inhibited the growth of several human tumor cell lines in vitro, including colon, ovarian, lung, and glioblastoma cell lines. [, , , ] In vivo, PX-866 exhibited significant growth inhibition in xenograft models of colon, lung, ovarian, and glioblastoma cancers. [, , , ]
A: Research suggests that oncogenic RAS mutations can confer resistance to PX-866, even in the presence of PIK3CA mutations. [, , ] This resistance is attributed to the ability of mutant RAS to activate multiple downstream pathways that bypass PI3K signaling. []
A: One study investigated the use of layer-by-layer (LbL) nanoparticles for the co-encapsulation and targeted delivery of PX-866 and the MEK inhibitor AZD6244. [] This approach aimed to improve the therapeutic index of the drug combination by enhancing tumor targeting and reducing off-target effects.
A: While several potential biomarkers have been investigated, such as PIK3CA mutations and PTEN loss, no definitive biomarkers have been consistently validated to predict response to PX-866 therapy. [, , , ] Further research is needed to identify reliable biomarkers for patient selection and treatment monitoring.
A: The research articles mention various techniques used to assess the effects of PX-866, including Western blotting for protein analysis, flow cytometry for cell cycle analysis, immunohistochemistry for tissue staining, and positron emission tomography (PET) imaging for in vivo metabolic activity. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.